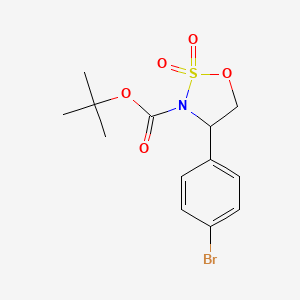
(R)-3-Boc-4-(4-bromophenyl)-1,2,3-oxathiazolidine 2,2-Dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-Boc-4-(4-bromophenyl)-1,2,3-oxathiazolidine 2,2-Dioxide is a synthetic compound that belongs to the class of oxathiazolidines This compound is characterized by the presence of a bromophenyl group and a tert-butoxycarbonyl (Boc) protecting group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Boc-4-(4-bromophenyl)-1,2,3-oxathiazolidine 2,2-Dioxide typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at low temperatures to ensure selectivity and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring the availability of high-purity reagents, and implementing efficient purification techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
®-3-Boc-4-(4-bromophenyl)-1,2,3-oxathiazolidine 2,2-Dioxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to modify the oxathiazolidine ring.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the bromophenyl ring .
Aplicaciones Científicas De Investigación
®-3-Boc-4-(4-bromophenyl)-1,2,3-oxathiazolidine 2,2-Dioxide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of ®-3-Boc-4-(4-bromophenyl)-1,2,3-oxathiazolidine 2,2-Dioxide involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The Boc protecting group helps to stabilize the compound and facilitate its transport within biological systems. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with cellular signaling pathways and enzyme activities .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Benzothiadiazine-1,1-Dioxide: This compound shares a similar sulfur-nitrogen dioxide ring structure but differs in its substituents and overall molecular framework.
Benzothiadiazinone Dioxide Derivatives: These compounds are analogues of Monastrol and have been studied for their potential as kinesin spindle protein inhibitors.
Uniqueness
®-3-Boc-4-(4-bromophenyl)-1,2,3-oxathiazolidine 2,2-Dioxide is unique due to its specific combination of a bromophenyl group and a Boc protecting group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H16BrNO5S |
|---|---|
Peso molecular |
378.24 g/mol |
Nombre IUPAC |
tert-butyl 4-(4-bromophenyl)-2,2-dioxooxathiazolidine-3-carboxylate |
InChI |
InChI=1S/C13H16BrNO5S/c1-13(2,3)20-12(16)15-11(8-19-21(15,17)18)9-4-6-10(14)7-5-9/h4-7,11H,8H2,1-3H3 |
Clave InChI |
FJBINWWXSXPPLU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C(COS1(=O)=O)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















